N-(1-cyano-1,2-dimethylpropyl)-2-(quinolin-8-ylsulfanyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-cyano-1,2-dimethylpropyl)-2-(quinolin-8-ylsulfanyl)acetamide, also known as DBeQ, is a small molecule inhibitor that has been studied for its potential therapeutic applications in various diseases. This compound has been shown to have anti-inflammatory and anti-cancer properties, making it a promising candidate for further research.
Mechanism of Action
The mechanism of action of N-(1-cyano-1,2-dimethylpropyl)-2-(quinolin-8-ylsulfanyl)acetamide involves the inhibition of the NF-κB signaling pathway, which plays a key role in inflammation and cancer progression. This compound has been shown to inhibit the phosphorylation of IκBα, a key regulator of the NF-κB pathway, leading to the inhibition of NF-κB activation and downstream gene expression.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including the inhibition of pro-inflammatory cytokine production, the promotion of apoptosis in cancer cells, and the protection of neurons from oxidative stress. These effects are likely due to the inhibition of the NF-κB signaling pathway, which plays a key role in these processes.
Advantages and Limitations for Lab Experiments
One advantage of using N-(1-cyano-1,2-dimethylpropyl)-2-(quinolin-8-ylsulfanyl)acetamide in lab experiments is its specificity for the NF-κB signaling pathway, which allows for targeted inhibition of this pathway without affecting other cellular processes. However, one limitation of using this compound is its relatively low potency compared to other NF-κB inhibitors, which may limit its effectiveness in certain experiments.
Future Directions
There are several potential future directions for research on N-(1-cyano-1,2-dimethylpropyl)-2-(quinolin-8-ylsulfanyl)acetamide, including:
1. Further studies on the mechanisms of action of this compound, including its effects on other signaling pathways and cellular processes.
2. Development of more potent analogs of this compound for use in cancer and inflammatory disease therapy.
3. Studies on the potential use of this compound in combination with other drugs or therapies for enhanced efficacy.
4. Investigation of the potential use of this compound in the treatment of neurodegenerative diseases.
5. Studies on the pharmacokinetics and pharmacodynamics of this compound to optimize dosing regimens and minimize potential side effects.
In conclusion, this compound is a promising small molecule inhibitor with potential therapeutic applications in various diseases. Further research is needed to fully understand its mechanisms of action and optimize its use in clinical settings.
Synthesis Methods
The synthesis of N-(1-cyano-1,2-dimethylpropyl)-2-(quinolin-8-ylsulfanyl)acetamide involves several steps, starting with the reaction of 8-hydroxyquinoline with thionyl chloride to form 8-chloroquinoline. This is then reacted with potassium thioacetate to form 8-thioacetatequinoline, which is then reacted with 1-cyano-1,2-dimethylpropyl bromide to form the desired compound.
Scientific Research Applications
N-(1-cyano-1,2-dimethylpropyl)-2-(quinolin-8-ylsulfanyl)acetamide has been studied for its potential therapeutic applications in various diseases, including cancer, inflammatory diseases, and neurodegenerative diseases. In cancer research, this compound has been shown to inhibit the growth of cancer cells and promote apoptosis, making it a potential candidate for cancer therapy. In inflammatory diseases, this compound has been shown to inhibit the production of pro-inflammatory cytokines, suggesting its potential use as an anti-inflammatory agent. In neurodegenerative diseases, this compound has been shown to have neuroprotective effects, suggesting its potential use in the treatment of conditions such as Alzheimer's disease.
Properties
IUPAC Name |
N-(2-cyano-3-methylbutan-2-yl)-2-quinolin-8-ylsulfanylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3OS/c1-12(2)17(3,11-18)20-15(21)10-22-14-8-4-6-13-7-5-9-19-16(13)14/h4-9,12H,10H2,1-3H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYHQLRIXFFFZBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C#N)NC(=O)CSC1=CC=CC2=C1N=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.